molecular formula C19H21F2N3O4S B2763652 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 1251609-44-5

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No. B2763652
CAS RN: 1251609-44-5
M. Wt: 425.45
InChI Key: ZJYZAHOPLIUKCE-UHFFFAOYSA-N
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Description

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H21F2N3O4S and its molecular weight is 425.45. The purity is usually 95%.
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Scientific Research Applications

  • Pharmacological Applications : A related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been identified as a potent κ-opioid receptor (KOR) antagonist. It demonstrates potential in treating depression and addiction disorders, showing antidepressant-like efficacy and therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior (Grimwood et al., 2011).

  • Chemical Applications : Research into 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, through synthesis via amidation reaction and 1,3-dipolar cycloaddition reactions, has revealed their potential as corrosion inhibitors. These compounds showed promising inhibition efficiencies in steel coupons in acidic medium (Yıldırım & Çetin, 2008).

  • Synthesis of Substituted Pyridones : Research on 1-(Benzenesulfonyl-diazoacetyl)-pyrrolidin-2-one demonstrated its use in the synthesis of highly substituted 2(1H)-pyridones. This study presents a method that involves the formation of an isomunchnone dipole, which undergoes bimolecular trapping with various dipolarophiles (Padwa et al., 1999).

  • Antibacterial Agents : A study synthesized and evaluated the antibacterial activity of various acetamide derivatives, including N-substituted derivatives of 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, against gram-positive and gram-negative bacteria (Desai et al., 2008).

  • Antiepileptic Activity : The compound (S)-alpha-ethyl-2-oxopyrrolidine acetamide, a structural analogue of piracetam, has been approved as an antiepileptic drug. This research illustrates its mechanism of action, highlighting its brain-specific binding site and significant efficacy in the treatment of epilepsy (Kenda et al., 2004).

  • Antimalarial and Antileukemic Properties : A study on 2-acetylpyridine thiosemicarbazones showed that coordination with metals like Cu(II), Ni(II), Fe(III), and Mn(II) enhanced their antileukemic properties, despite a reduction in antimalarial activity (Scovill et al., 1982).

properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O4S/c20-14-7-8-16(15(21)12-14)22-18(25)13-23-9-5-6-17(19(23)26)29(27,28)24-10-3-1-2-4-11-24/h5-9,12H,1-4,10-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYZAHOPLIUKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.